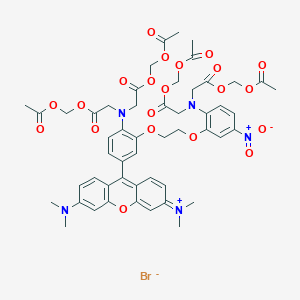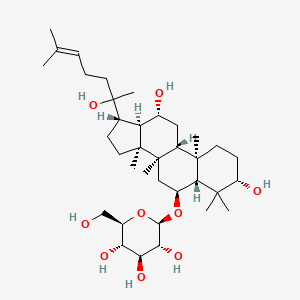
Rhod-590 AM Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhod-590 AM Ester is a membrane-permeant form of the Rhod-590 calcium indicator dye. It is used extensively in scientific research for its ability to measure intracellular calcium levels. The compound is particularly valuable in experiments involving cells and tissues with high levels of autofluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhod-590 AM Ester is synthesized through a series of chemical reactions that involve the esterification of Rhod-590 with acetoxymethyl (AM) groups. The esterification process typically involves the use of anhydrous dimethyl sulfoxide (DMSO) as a solvent and a mild detergent like Pluronic® F-127 to facilitate cell loading .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The compound is then purified and stored under desiccated conditions at -20°C to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: Rhod-590 AM Ester undergoes hydrolysis once it enters cells. This hydrolysis is facilitated by endogenous esterases, converting this compound into Rhod-590 .
Common Reagents and Conditions:
Hydrolysis: Endogenous esterases within the cell.
Solvent: Anhydrous DMSO.
Dispersing Agent: Pluronic® F-127.
Major Products: The primary product of the hydrolysis reaction is Rhod-590, which is the active form of the dye used for calcium detection .
Scientific Research Applications
Rhod-590 AM Ester is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent indicator for calcium determination in chemical assays.
Biology: Employed in cell biology to measure intracellular calcium levels, which are crucial for various cellular processes.
Medicine: Utilized in medical research to study calcium signaling pathways, which are important in understanding diseases like cancer and neurodegenerative disorders.
Industry: Applied in industrial processes that require precise measurement of calcium concentrations
Mechanism of Action
Rhod-590 AM Ester itself does not bind calcium. Once it enters the cell, it is hydrolyzed by endogenous esterases to form Rhod-590. Rhod-590 then binds to calcium ions, resulting in a fluorescence signal that can be measured. This fluorescence is used to determine the concentration of calcium within the cell .
Comparison with Similar Compounds
Rhod-590 AM Ester is part of a family of rhodamine-based calcium indicators. Similar compounds include:
Rhod-2 AM Ester: Another rhodamine-based calcium indicator with different excitation and emission wavelengths.
Fluo-4 AM Ester: A widely used calcium indicator with different spectral properties.
Fura-2 AM Ester: Known for its ratiometric measurement capabilities, which provide more accurate calcium quantification
Uniqueness: this compound is unique due to its long-wavelength excitation and emission properties, making it suitable for experiments in cells and tissues with high autofluorescence .
Properties
Molecular Formula |
C51H56BrN5O21 |
|---|---|
Molecular Weight |
1154.9 g/mol |
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide |
InChI |
InChI=1S/C51H56N5O21.BrH/c1-31(57)69-27-73-47(61)23-54(24-48(62)74-28-70-32(2)58)41-15-9-35(51-39-13-10-36(52(5)6)20-43(39)77-44-21-37(53(7)8)11-14-40(44)51)19-45(41)67-17-18-68-46-22-38(56(65)66)12-16-42(46)55(25-49(63)75-29-71-33(3)59)26-50(64)76-30-72-34(4)60;/h9-16,19-22H,17-18,23-30H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
PMQMSJPQRCLPMW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)

![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12350309.png)


![8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12350327.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)
